2'-Aminoacetophenon

Übersicht

Beschreibung

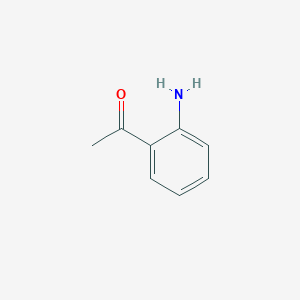

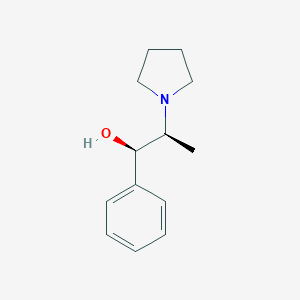

2-Aminoacetophenon: ist eine organische Verbindung mit der Molekülformel C8H9NO. Sie ist ein Derivat von Acetophenon, wobei eine Aminogruppe an der ortho-Position des Phenylrings substituiert ist. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.

Wissenschaftliche Forschungsanwendungen

Chemie: 2-Aminoacetophenon wird als Baustein bei der Synthese von heterozyklischen Verbindungen und anderen komplexen organischen Molekülen verwendet .

Biologie: Es wurde für seine Rolle als Pheromon bei Honigbienen untersucht, wo es als Abwehrmittel wirkt, um aggressive Interaktionen zwischen Königinnen und Arbeiterinnen zu beenden .

Medizin: 2-Aminoacetophenon ist ein wichtiges Zwischenprodukt bei der Synthese von Arzneimitteln, darunter antiinfektiöse Chinolon-Medikamente und hypoglykämische Wirkstoffe .

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Feinchemikalien verwendet .

Wirkmechanismus

Der Wirkmechanismus von 2-Aminoacetophenon beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es in biologischen Systemen als Pheromon wirken, indem es an spezifische Rezeptoren in Honigbienen bindet, was zu Verhaltensänderungen führt . Bei chemischen Reaktionen wird seine Reaktivität durch das Vorhandensein der Amino- und Carbonylgruppen beeinflusst, die an verschiedenen nucleophilen und elektrophilen Reaktionen teilnehmen können .

Wirkmechanismus

Target of Action

The primary target of 2’-Aminoacetophenone (2-AA) is the immune system, specifically the macrophages . Macrophages play a crucial role in the immune response, acting as the first line of defense against pathogens.

Mode of Action

2-AA is a quorum sensing (QS) signal utilized by Pseudomonas aeruginosa (PA), a pathogen known for its resistance to antibiotics . The compound interacts with macrophages, causing distinct metabolic perturbations in their mitochondrial respiration and bioenergetics . This interaction results in a decrease in pyruvate transport into mitochondria due to decreased expression of the mitochondrial pyruvate carrier (MPC1). This reduction is attributed to diminished expression and nuclear presence of its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) .

Biochemical Pathways

The interaction between 2-AA and ERRα impairs the interaction between ERRα and the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This cascade results in diminished pyruvate influx into mitochondria and consequently reduced ATP production in tolerized macrophages . This mechanism of action involves the PGC-1α/ERRα axis in its influence on MPC1/OXPHOS-dependent energy production .

Result of Action

The action of 2-AA leads to a state of immune tolerization, characterized by a long-lasting decrease in ATP and acetyl-CoA . This state is associated with PA persistence, further supporting this QS signaling molecule as the culprit of the host bioenergetic alterations and PA persistence . The tolerization causes a decrease in cytokine production and intracellular bacterial clearance .

Action Environment

Environmental factors can influence the action of 2-AA. For instance, in white wines, the formation of 2-AA is associated with atypical ageing (ATA), which is characterized by a rapid loss of fruity aroma and the development of unpleasant odors . The presence of certain antioxidants and transition metal ions in wine, such as Fe, Cu, and Mn, can significantly impact the synthesis of 2-AA .

Biochemische Analyse

Biochemical Properties

2’-Aminoacetophenone interacts with various biomolecules, causing distinct metabolic perturbations in cells . It is known to influence mitochondrial respiration and bioenergetics .

Cellular Effects

2’-Aminoacetophenone has been shown to modulate immune responses in a manner that increases host ability to cope with pathogens . It activates key innate immune response pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines . It also attenuates immune response activation upon pretreatment, most likely by upregulating anti-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of 2’-Aminoacetophenone involves a decrease in pyruvate transport into mitochondria, attributed to decreased expression of the mitochondrial pyruvate carrier (MPC1) . This reduction is mediated by diminished expression and nuclear presence of its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) . Consequently, ERRα exhibits weakened binding to the MPC1 promoter .

Temporal Effects in Laboratory Settings

Over time, 2’-Aminoacetophenone causes distinct metabolic perturbations in cells, leading to a decrease in ATP and acetyl-CoA . This long-lasting effect supports the persistence of Pseudomonas aeruginosa .

Dosage Effects in Animal Models

In animal models, mice treated with 2’-Aminoacetophenone prior to infection had a 90% survival rate compared to a 10% survival rate observed in non-pretreated infected mice .

Metabolic Pathways

2’-Aminoacetophenone is involved in various metabolic pathways, causing a decrease in pyruvate transport into mitochondria . This effect is attributed to the diminished expression of the mitochondrial pyruvate carrier (MPC1) .

Subcellular Localization

Within the cell, 2’-Aminoacetophenone is primarily located in the cytoplasm

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Friedel-Crafts-Acylierung: Eine Methode beinhaltet die Acylierung von Anilin mit Acetylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid.

Reduktion von 2-Nitroacetophenon: Eine weitere Methode beinhaltet die Reduktion von 2-Nitroacetophenon mit Eisenpulver in saurem Medium.

Substitutionsreaktion: Unter Verwendung von ortho-halogeniertem Acetophenon als Ausgangsmaterial kann das Halogen durch eine Aminogruppe durch nucleophile Substitution ersetzt werden.

Industrielle Produktionsmethoden:

Lithiummethid-Reaktion: In industrieller Umgebung kann 2-Aminoacetophenon durch Reaktion von Isatosäureanhydrid mit Lithiummethid in einem wasserfreien Lösungsmittel bei Temperaturen unter -50 °C synthetisiert werden.

Oxidation und Reduktion: Ein weiteres industrielles Verfahren beinhaltet die Oxidation von 2-Nitroethylbenzol zu 2-Nitroacetophenon, gefolgt von der Reduktion zu 2-Aminoacetophenon.

Analyse Chemischer Reaktionen

Reaktionstypen:

Reduktion: Es kann reduziert werden, um entsprechende Amine und Alkohole zu bilden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Eisenpulver und katalytische Hydrierung werden üblicherweise für Reduktionsreaktionen verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten oft halogenierte Derivate und Nucleophile wie Ammoniak oder Amine.

Hauptprodukte:

Oxidationsprodukte: Chinone und Imine.

Reduktionsprodukte: Amine und Alkohole.

Substitutionsprodukte: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Acetophenon: Die Stammverbindung, der die Aminogruppe fehlt und die eine andere Reaktivität und Anwendung hat.

2-Nitroacetophenon: Ein Vorläufer bei der Synthese von 2-Aminoacetophenon mit unterschiedlichen chemischen Eigenschaften aufgrund des Vorhandenseins der Nitrogruppe.

2-Acetylanilin: Ein weiteres Derivat mit ähnlichen Anwendungen, aber unterschiedlicher Reaktivität aufgrund der Position der Aminogruppe.

Eindeutigkeit: 2-Aminoacetophenon ist einzigartig aufgrund des Vorhandenseins sowohl der Amino- als auch der Carbonylgruppen in der ortho-Position, was es ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht .

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDQGKWDWVUKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25384-14-9 (hydrochloride) | |

| Record name | o-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4052213 | |

| Record name | 2'-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid | |

| Record name | o-Aminoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00989 [mmHg] | |

| Record name | o-Aminoacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW OILY LIQUID, YELLOW CRYSTALS | |

CAS No. |

551-93-9, 27941-88-4 | |

| Record name | 2′-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027941884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Aminoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Aminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-aminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-AMINOACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y77091BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 °C | |

| Record name | O-AMINOACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2'-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

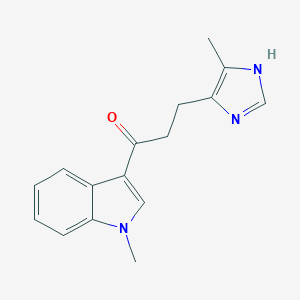

![1,5,7-Triazabicyclo[4.4.0]dec-5-ene](/img/structure/B46657.png)

![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)